molecular formula C19H17N3O4 B2820632 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide CAS No. 898426-36-3

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide

Cat. No. B2820632
CAS RN: 898426-36-3
M. Wt: 351.362
InChI Key: STEMOQAOUCROQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

The unique chemical structure of this compound suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may interfere with cell proliferation, induce apoptosis (programmed cell death), and inhibit tumor growth. Further investigations are needed to elucidate its precise mechanisms and optimize its therapeutic potential .

Histone Lysine Methyltransferase Inhibition

The compound’s structure resembles hexahydroisoquinolines, which have been explored as inhibitors of histone lysine methyltransferase EZH2. EZH2 plays a crucial role in cancer aggressiveness, metastasis, and poor prognosis. By inhibiting EZH2, this compound could potentially modulate gene expression and impact cancer progression .

Anti-Tubercular Activity

In a related class of compounds, researchers synthesized derivatives containing a similar scaffold. One such derivative, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide, was evaluated for anti-tubercular activity against Mycobacterium tuberculosis. While this specific compound differs slightly, it highlights the potential of related structures in combating infectious diseases .

Synthetic Methodology and Heterocyclic Ring Systems

The compound’s quinoline-based core offers opportunities for synthetic methodologies and heterocyclic ring system construction. Researchers have explored its utility in the synthesis of related four-membered to seven-membered heterocycles. These heterocycles often exhibit unique biological activities, making them valuable in drug research and development .

Operational Simplicity in Synthesis

The synthetic procedure for obtaining 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide (a related compound) is characterized by high yield and operational simplicity. Such features are essential for efficient large-scale synthesis and potential pharmaceutical applications .

Future Prospects and Multidisciplinary Exploration

While the above applications provide a glimpse into the compound’s potential, ongoing research aims to uncover additional uses. Collaborations across disciplines—such as medicinal chemistry, bioinformatics, and structural biology—will further illuminate its mechanisms and applications.

properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-11-16-10-14(8-12-5-3-7-21(17(12)16)19(11)24)20-18(23)13-4-2-6-15(9-13)22(25)26/h2,4,6,8-11H,3,5,7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEMOQAOUCROQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.